(3-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one carbon atom. In this particular compound, the triazole ring is substituted with a methyl group at the 5-position and a carboxylate ester group at the 4-position. The ester group is further substituted with a 3-chlorophenyl group and a 3,5-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the ester group, and the two phenyl rings. The presence of these functional groups would likely confer certain chemical properties to the compound, such as polarity and potential for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing the 1,2,3-triazole ring are known to participate in various chemical reactions. For example, the triazole ring can act as a ligand in coordination chemistry, binding to metal ions. The ester group could potentially undergo hydrolysis under acidic or basic conditions .Properties
IUPAC Name |
(3-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-7-13(2)9-17(8-12)23-14(3)18(21-22-23)19(24)25-11-15-5-4-6-16(20)10-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELYVVPUVCCQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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